molecular formula C11H17N3O B12869585 3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole CAS No. 603068-00-4

3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole

Cat. No.: B12869585
CAS No.: 603068-00-4
M. Wt: 207.27 g/mol
InChI Key: TWPKIMJGAPYLNS-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This chemical scaffold is characterized by a fused pyrrolo[3,2-d][1,2]oxazole core, a structural motif present in several classes of documented antitumor agents . Compounds featuring this core structure have demonstrated potent and selective growth inhibitory effects in scientific studies, particularly against diverse cancer cell lines, including refractory lymphomas . The integration of the 1-methylpiperidin-3-yl moiety may influence the compound's physicochemical properties and its interaction with biological targets. The primary research value of this compound and its structural analogs lies in their potential as antitubulin agents. Scientific investigations on closely related pyrrolo-oxazole derivatives have shown that these small molecules can inhibit tubulin polymerization by binding to the colchicine site . This mechanism disrupts microtubule dynamics, which are essential for cellular processes like proliferation and division, leading to cell cycle arrest at the G2/M phase and the induction of caspase-dependent apoptosis via the mitochondrial pathway . Researchers are exploring these properties for developing new therapeutic strategies against hyperproliferative pathologies. In vitro studies on analogous compounds have reported potent biological activity, with GI50 values reaching nanomolar levels in the NCI-60 human cancer cell line screen and sub-micromolar IC50 values in specific lymphoma cell lines . Furthermore, such compounds have shown promising selectivity towards cancer cells and low toxicity in normal human peripheral blood lymphocytes in research settings, highlighting their potential as candidates for further investigation . This compound is intended for research applications only, including use as a reference standard in biological assays, a building block in medicinal chemistry for structure-activity relationship (SAR) studies, and a tool compound for investigating mechanisms of cell death and tubulin biology in oncology research.

Properties

CAS No.

603068-00-4

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H17N3O/c1-14-6-2-3-8(7-14)10-9-4-5-12-11(9)15-13-10/h8,12H,2-7H2,1H3

InChI Key

TWPKIMJGAPYLNS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NOC3=C2CCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with unsaturated compounds, which is a regioselective process . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Antimicrobial Activity

Oxazole derivatives with pyridyl-pyrazoline moieties (e.g., compound 1a and 1b in ) show potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli). The target compound’s piperidine group may enhance membrane penetration, though empirical data are lacking.

Anti-Inflammatory Potential

4,5-Diarylisoxazol-3-carboxylic acids inhibit LOX and COX-2 (IC₅₀: 1–10 µM) . The target compound’s fused pyrrolo-oxazole system could similarly interact with inflammatory enzymes, but structural differences (e.g., lack of carboxylic acid groups) may alter efficacy.

Stability and Reactivity

  • Oxidative Stability: Diarylisoxazoles (e.g., ) are stable under physiological conditions, whereas fused systems like pyrano-oxazoles may exhibit lower thermal stability due to strain .

Biological Activity

3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is C11H17N3O, with a molecular weight of approximately 207.27 g/mol. Its structure features a piperidine ring fused to a pyrrolo[3,2-d][1,2]oxazole framework, which contributes to its biological properties.

PropertyValue
CAS Number603068-00-4
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
IUPAC Name3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
InChI KeyTWPKIMJGAPYLNS-UHFFFAOYSA-N

Research indicates that the biological activity of this compound may be attributed to its interactions with various enzymes and receptors. The compound has shown potential in modulating inflammatory pathways and exhibiting antimicrobial properties. Its mechanism likely involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.
  • Receptor Interaction : It may bind to receptors that play critical roles in cellular signaling pathways.

Antitumor Activity

A study on related compounds within the pyrrolo[2',3':3,4]cyclohepta[1,2-d][1,2]oxazole class demonstrated potent antitumor activity across various cancer cell lines. The compounds exhibited growth inhibition with GI50 values in the nanomolar range. The mechanism involved arresting cells in the G2/M phase and inducing apoptosis via mitochondrial pathways .

Antimicrobial Properties

Preliminary investigations suggest that 3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole may possess antimicrobial activities. These properties could be linked to its ability to disrupt cellular processes in pathogens.

Anti-inflammatory Effects

The compound has been evaluated for its potential anti-inflammatory effects. It appears to modulate key inflammatory mediators and pathways, making it a candidate for further research in inflammatory disease treatment.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the same structural family:

  • Anticancer Efficacy : In vitro studies on pyrrolo derivatives showed significant cytotoxicity against various cancer cell lines. For instance, compounds were tested against lymphoma cell lines with IC50 values lower than 500 nM .
  • Synergistic Effects : Combinations of pyrazole derivatives with established chemotherapeutics like doxorubicin demonstrated enhanced cytotoxic effects in breast cancer cell lines .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole?

Answer:
The synthesis of complex heterocycles like this compound typically involves cyclocondensation and nucleophilic substitution. A plausible route adapts methods from analogous oxazole-pyrrolidine systems:

  • Step 1: Condensation of a piperidine derivative (e.g., 1-methylpiperidin-3-amine) with an α,β-unsaturated carbonyl precursor under acidic conditions (e.g., p-TsOH in CHCl₃). This forms the dihydro-pyrrolooxazole core .
  • Step 2: Introduce substituents via nucleophilic substitution. For example, Grignard reagents or sodium borohydride can replace leaving groups (e.g., benzotriazole) on intermediates .
  • Optimization: Use molecular sieves to absorb water and shift equilibrium toward product formation. Monitor reaction progress via TLC or LC-MS .

Basic: How can the molecular structure of this compound be characterized using spectroscopic and crystallographic techniques?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign resonances for the piperidine methyl group (δ ~2.2–2.5 ppm for CH₃), oxazole protons (δ ~6.5–7.5 ppm), and dihydropyrrole protons (δ ~3.0–4.0 ppm). Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • X-Ray Crystallography:
    • Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine structures using SHELXL for small-molecule precision. Validate hydrogen bonding and torsion angles with Mercury CSD for packing analysis .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:
Conflicting data (e.g., NMR vs. HRMS) require cross-validation:

  • HRMS: Confirm molecular formula (e.g., [M+H]⁺) to rule out isobaric impurities .
  • 2D NMR: Use NOESY to distinguish regioisomers. For example, spatial proximity between the piperidine methyl and oxazole protons can confirm substitution patterns .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) for the proposed structure .

Advanced: What computational approaches predict the reactivity and electronic properties of this compound?

Answer:

  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For oxazole moieties, solvent effects (e.g., water) significantly modulate excitation energies .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on piperidine’s conformational flexibility and its impact on binding .

Advanced: How can the pharmacological potential of this compound be evaluated in silico?

Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger to dock the compound into target proteins (e.g., 14-α-demethylase for antifungal activity, PDB: 3LD6). Prioritize binding poses with strong hydrogen bonds to the oxazole ring and hydrophobic interactions with the piperidine group .
  • ADMET Prediction: Employ SwissADME or ADMETlab to assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions. Piperidine derivatives often show favorable pharmacokinetics but may require metabolic stability testing .

Advanced: How should researchers handle by-product formation during synthesis optimization?

Answer:

  • By-Product Identification: Use LC-MS/MS to detect intermediates (e.g., over-oxidized pyrrolidine rings or dimerization products). Compare retention times and fragmentation patterns with synthetic standards .
  • Reaction Condition Tuning:
    • Reduce temperature to minimize side reactions (e.g., <25°C for condensation steps).
    • Add scavengers (e.g., triethyl phosphite) to quench reactive intermediates .

Advanced: What strategies validate the stereochemical configuration of the piperidine and pyrrolooxazole moieties?

Answer:

  • X-Ray Crystallography: Resolve absolute configuration using anomalous scattering (e.g., Cu-Kα radiation). Refine Flack parameter to confirm chirality .
  • VCD Spectroscopy: Compare experimental vibrational circular dichroism (VCD) spectra with DFT-simulated data for stereoisomers .

Basic: What analytical techniques are critical for purity assessment of this compound?

Answer:

  • HPLC: Use a C18 column (ACN/water gradient) with UV detection (λ = 210–254 nm). Aim for >95% purity.
  • Elemental Analysis: Validate C, H, N percentages within ±0.4% of theoretical values .

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